molecular formula C13H10BrFN4O2 B2536510 8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 376621-90-8

8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2536510
CAS RN: 376621-90-8
M. Wt: 353.151
InChI Key: IKURPGGUIVEYTC-UHFFFAOYSA-N
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Description

8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of brominated compounds are of significant interest due to their applications in creating pharmaceuticals and agrochemicals. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of anti-inflammatory materials, showcases the importance of brominated intermediates in drug synthesis. Its practical synthesis has been developed for large-scale production, highlighting the value of brominated and fluorinated compounds in medicinal chemistry (Qiu et al., 2009).

Applications in Drug Development

Brominated and fluorinated purine derivatives have been explored for their potential in drug development, particularly in designing inhibitors for specific enzymes or receptors. For example, the study of G-quadruplexes incorporating modified constituents, such as brominated guanine analogs, underlines the structural modifications that enhance the stability and folding topology of nucleic acid architectures, which is crucial for developing targeted therapies (Sagi, 2014).

Environmental and Health Implications

The environmental fate and biological effects of brominated flame retardants, which share a similar bromination pattern to the compound , have been extensively studied. These studies reveal the persistence and potential health effects of brominated compounds, emphasizing the need for understanding their behavior and impact when considering their applications (Birnbaum et al., 2003).

properties

IUPAC Name

8-bromo-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN4O2/c1-18-10-9(11(20)17-13(18)21)19(12(14)16-10)6-7-2-4-8(15)5-3-7/h2-5H,6H2,1H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKURPGGUIVEYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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